N-[2-(morpholin-4-yl)ethyl]-2-phenylquinoline-4-carboxamide
Description
Properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2-phenylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c26-22(23-10-11-25-12-14-27-15-13-25)19-16-21(17-6-2-1-3-7-17)24-20-9-5-4-8-18(19)20/h1-9,16H,10-15H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAGAWMLBFBXEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(morpholin-4-yl)ethyl]-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the phenyl group and the morpholine moiety. Key steps include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Phenyl Group: This step often involves Friedel-Crafts acylation, where the quinoline core reacts with a phenyl acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Morpholine Moiety: This is typically done through nucleophilic substitution, where the quinoline derivative reacts with a morpholine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[2-(morpholin-4-yl)ethyl]-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, converting the quinoline core to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline and phenyl derivatives.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral potential of quinoline derivatives, including N-[2-(morpholin-4-yl)ethyl]-2-phenylquinoline-4-carboxamide. Research indicates that quinoline analogs can inhibit viral replication and may serve as therapeutic agents against various viral infections.
Case Study: Enterovirus D68
A study focused on the antiviral efficacy of quinoline derivatives against Enterovirus D68 found that specific compounds exhibited significant antiviral activity with EC50 values in the submicromolar range. The mechanism of action involved the inhibition of viral RNA and protein synthesis, suggesting that this compound could be further explored for treating respiratory and neuronal infections caused by this virus .
| Compound | EC50 (μM) | Selectivity Index |
|---|---|---|
| 10a | 0.5 | >180 |
| 12a | 0.8 | >150 |
| 12c | 0.6 | >160 |
Antimalarial Activity
Another significant application of quinoline derivatives is their antimalarial activity. The compound has shown potential against Plasmodium falciparum, the causative agent of malaria.
Case Study: Quinoline-4-carboxamide Derivative
A series of quinoline-4-carboxamide derivatives were evaluated for their antiplasmodial activity, leading to the identification of several compounds with low nanomolar potency. The lead compound demonstrated excellent oral efficacy in mouse models of malaria, with ED90 values below 1 mg/kg when administered orally .
| Compound | EC50 (nM) | ED90 (mg/kg) |
|---|---|---|
| Compound A | 120 | <1 |
| Compound B | 80 | <0.5 |
Antibacterial Activity
This compound also exhibits antibacterial properties. Quinoline derivatives have been synthesized and evaluated for their effectiveness against various bacterial strains.
Case Study: Antibacterial Screening
A study evaluated a series of quinoline derivatives against common bacterial pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated that structural modifications to the quinoline core significantly enhanced antibacterial activity.
| Compound | Zone of Inhibition (mm) |
|---|---|
| Compound X | 18 |
| Compound Y | 22 |
Mechanism of Action
The mechanism of action of N-[2-(morpholin-4-yl)ethyl]-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Antimicrobial Activity:
- Morpholine-Containing Derivatives () : Compounds with 2-[2-(morpholin-4-yl)ethyl]thiopyrimidines (6c–f) showed moderate activity against Staphylococcus aureus and Candida albicans, highlighting the role of morpholine in enhancing antifungal efficacy .
- 2-Chloro-6-fluoro Analog : Demonstrated multi-stage antimicrobial activity, suggesting halogenation augments target binding .
Enzyme Inhibition:
- Compound 38 (): A quinoline-2,4-dicarboxamide with a morpholin-4-yl ethyl group acted as a selective GLUT1 inhibitor, indicating structural flexibility for diverse targets .
Key SAR Insights:
Morpholine Position: Morpholine at the terminal ethyl chain (as in the target compound) may improve pharmacokinetics compared to proximal substitutions (e.g., 5a5’s morpholinopropanamido group).
Halogenation : Halogens (Cl, F, I) at C2/C6 enhance electronic effects and hydrophobic interactions, as seen in and .
Carboxamide Position: Quinoline-4-carboxamides (target compound) versus 2-carboxamides () exhibit distinct binding modes due to spatial orientation differences.
Physicochemical Properties
- Solubility: Morpholine’s polar oxygen atom likely increases aqueous solubility compared to dimethylamino or piperidine analogs (e.g., 5a6–5a7 in ) .
- Thermal Stability : High melting points (e.g., 5a5: 188°C) correlate with crystalline morpholine derivatives, suggesting similar stability for the target compound .
Biological Activity
N-[2-(morpholin-4-yl)ethyl]-2-phenylquinoline-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimalarial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.
The compound belongs to the quinoline-4-carboxamide class, which is known for various biological activities. Its structure includes a morpholine moiety that enhances solubility and bioavailability. The primary mechanism of action identified for this compound is the inhibition of translation elongation factor 2 (EF2) in Plasmodium falciparum, the malaria-causing parasite. This inhibition disrupts protein synthesis, thereby impeding the growth and replication of the parasite .
Antimalarial Activity
Recent studies have shown that this compound exhibits significant antimalarial activity against various strains of P. falciparum. The compound has demonstrated low nanomolar potency in vitro, with an effective concentration (EC50) as low as 120 nM against chloroquine-sensitive strains . Notably, it also shows efficacy against late-stage gametocytes, which are crucial for malaria transmission, indicating its potential as a transmission-blocking agent .
Table 1: Antimalarial Efficacy of this compound
| Strain | EC50 (nM) | Selectivity Index (SI) |
|---|---|---|
| P. falciparum 3D7 | 120 | >100 |
| P. berghei | <1 mg/kg | - |
Anticancer Activity
In addition to its antimalarial properties, this compound has been evaluated for its antiproliferative effects against various cancer cell lines. Studies have indicated that it exhibits potent cytotoxicity against several cancer types, including ovarian (SK-OV-3) and colorectal (HCT116) cancers, with IC50 values reported as low as 0.2 μM . The mechanism underlying this activity appears to involve disruption of tubulin polymerization by binding to the colchicine site on tubulin, leading to cell cycle arrest at the G2/M phase .
Table 2: Anticancer Efficacy of this compound
| Cell Line | IC50 (μM) |
|---|---|
| SK-OV-3 | 0.5 |
| HCT116 | 0.2 |
| A549 | - |
| MDA-MB-468 | - |
Case Studies and Research Findings
- Antimalarial Screening : A study conducted by researchers at Dundee University highlighted the compound's ability to inhibit P. falciparum effectively. The study involved phenotypic screening and optimization based on pharmacokinetic properties, leading to the identification of this compound as a lead candidate for further development .
- Cancer Cell Line Studies : Another significant research effort focused on the antiproliferative effects of this compound against various cancer cell lines. The findings suggested that structural modifications could enhance cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of N-[2-(morpholin-4-yl)ethyl]-2-phenylquinoline-4-carboxamide, and what key intermediates are involved?
The synthesis typically involves coupling quinoline-4-carboxylic acid derivatives with morpholine-containing amines. For example, amide bond formation between activated quinoline-4-carboxylic acid (e.g., acid chloride) and 2-(morpholin-4-yl)ethylamine is a critical step. Evidence from analogous compounds (e.g., N-phenylmorpholine-4-carboxamide in ) highlights the use of isocyanate intermediates or direct coupling with carbodiimide reagents. Key intermediates include quinoline-4-carbonyl chloride and functionalized morpholine ethylamines. Reaction optimization may involve temperature control (0–25°C) and stoichiometric adjustments to minimize byproducts.
Q. Which spectroscopic techniques are critical for confirming the molecular structure and purity of this compound?
- FT-IR : Identifies amide C=O stretches (~1650 cm⁻¹) and morpholine C-O-C vibrations (~1100 cm⁻¹).
- NMR : ¹H NMR resolves quinoline aromatic protons (δ 7.5–8.5 ppm) and morpholine ethyl group signals (δ 2.5–3.5 ppm). ¹³C NMR confirms carbonyl carbons (~165 ppm).
- Mass Spectrometry : High-resolution MS validates the exact mass (e.g., calculated for C₂₂H₂₃N₃O₂: 361.18 g/mol).
- X-ray Crystallography : Resolves absolute configuration and crystal packing (using SHELX software as in ).
Q. What preliminary biological screening assays are recommended to assess the compound’s potential therapeutic activity?
Initial screens include:
- Kinase inhibition assays (e.g., ATP-binding site competition studies via fluorescence polarization).
- Cytotoxicity studies (MTT assay on HeLa or MCF-7 cell lines).
- Antimicrobial susceptibility testing (MIC determination against Gram-positive/negative strains). Dose-response curves (0.1–100 µM) and IC₅₀ calculations are essential for potency evaluation. Quinoline derivatives in suggest targeting DNA topoisomerases or kinases.
Advanced Research Questions
Q. How can computational chemistry predict the binding affinity of this compound to target proteins?
- Density Functional Theory (DFT) : Optimizes geometry and electronic properties (HOMO-LUMO gaps, electrostatic potential maps) as in .
- Molecular Docking : Simulates interactions with targets (e.g., kinases) using AutoDock Vina. Key interactions include hydrogen bonding with catalytic lysine residues and π-π stacking with hydrophobic pockets.
- Free Energy Perturbation (FEP) : Refines binding affinity predictions by calculating ΔΔG values. Validate results via correlation with experimental IC₅₀ data.
Q. What experimental approaches resolve contradictions in solubility and stability data across solvent systems?
- Dynamic Light Scattering (DLS) : Detects aggregation in aqueous buffers.
- HPLC-UV : Profiles degradation under varying pH (2–12) and temperature (25–60°C).
- Differential Scanning Calorimetry (DSC) : Assesses thermal stability (melting point, decomposition).
- Crystallization Studies : Identify polymorphic forms affecting stability (see for morpholine derivative crystallization protocols).
Q. How does late-stage functionalization of the morpholine ethyl group impact pharmacokinetic properties?
- Hydroxylation : Introduces polar groups to enhance solubility (logP reduction by ~1.5 units) but may reduce BBB penetration.
- Metabolic Stability : Liver microsome assays (human/rat) quantify CYP450-mediated degradation.
- SAR Modeling : Correlates substituent effects (e.g., electron-withdrawing groups) with clearance rates. ’s morpholine derivatives provide metabolic pathway insights.
Q. What crystallographic strategies address disorder in the morpholine ring during X-ray structure determination?
- High-Resolution Data : Synchrotron sources improve electron density maps (resolution <1.0 Å).
- Thermal Parameter Restraints : SHELXL ( ) refines disordered regions with occupancy adjustments.
- Twinning Tests : PLATON software detects twinning, ensuring data integrity. Comparative analysis with ’s morpholine carboxamide structures identifies common conformational motifs.
Q. How can isotopic labeling (¹³C, ¹⁵N) elucidate metabolic pathways in vivo?
- Synthesis : ¹³C-labeled quinoline via Suzuki-Miyaura coupling; ¹⁵N-morpholine via reductive amination.
- LC-MS/MS Tracking : Identifies metabolites (e.g., morpholine ring-opened products) using exact mass matching ( ).
- Mass Isotopomer Analysis : Quantifies isotopic enrichment in urine/plasma samples.
Data Contradiction & Optimization
Q. What statistical methods analyze variability in dose-response data across biological replicates?
Q. How can Quality by Design (QbD) principles optimize the synthetic route for scalability?
- Critical Quality Attributes (CQAs) : Yield (>70%), purity (>95%).
- Design of Experiments (DoE) : Full factorial design evaluates temperature (20–60°C), catalyst loading (1–5 mol%).
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress (amide bond formation). ’s stepwise synthesis provides a template for parameter optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
